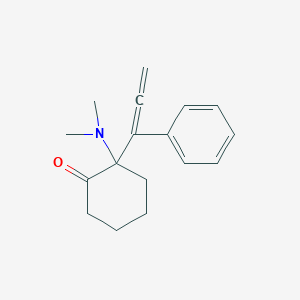
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound Its structure includes a heptenyl group, an imidazolidinone ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea likely involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the heptenyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Wissenschaftliche Forschungsanwendungen
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Evaluating its use in materials science or as a catalyst.
Wirkmechanismus
The mechanism of action for (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other urea derivatives or imidazolidinone-containing molecules. These compounds could share structural features or functional groups with (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and its potential applications. Comparing its properties and reactivity with similar compounds could highlight its advantages or limitations.
Eigenschaften
Molekularformel |
C12H20N4O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H20N4O2/c1-3-4-5-6-7-8-13-12(18)15-11-14-10(17)9-16(11)2/h6-7H,3-5,8-9H2,1-2H3,(H2,13,14,15,17,18) |
InChI-Schlüssel |
CEEHNEOGUQOYNS-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC=CCNC(=O)/N=C/1\NC(=O)CN1C |
Kanonische SMILES |
CCCCC=CCNC(=O)N=C1NC(=O)CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)

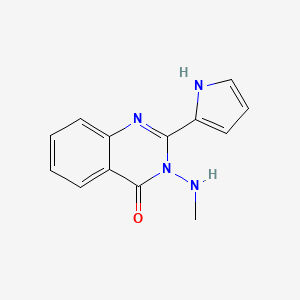

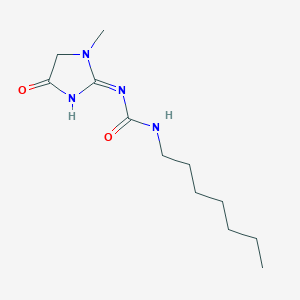
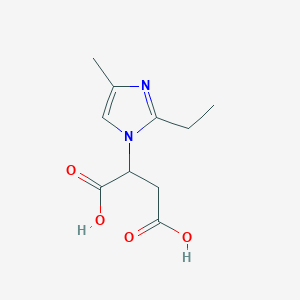
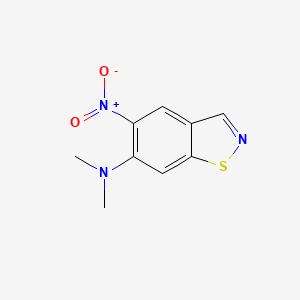
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

